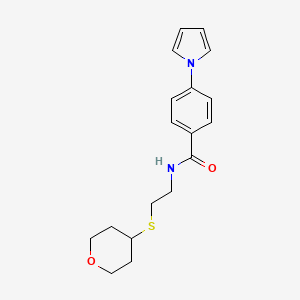
4-(1H-pyrrol-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1H-pyrrol-1-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a pyrrole ring, a tetrahydropyran ring, and a benzamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrole and tetrahydropyran rings, as well as the benzamide group, could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific molecular structure .科学的研究の応用
Synthesis in Heterocyclic Chemistry
Benzo[b]thiophen-2-yl-hydrazonoesters, synthesized by coupling with various compounds, including tetrahydro-2H-pyran derivatives, are crucial in producing a range of heterocyclic compounds. These compounds are essential in heterocyclic synthesis, yielding derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
Development of Novel Heterocycles
Ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and similar compounds, derived from acid derivatives and incorporating elements like tetrahydro-2H-pyran, are instrumental in synthesizing novel classes of heterocycles. These heterocycles have potential applications in various scientific fields (Ergun et al., 2014).
Antimicrobial and Anticancer Applications
Compounds like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which can be synthesized from aryl thioamides and might include pyrrole-1-yl or tetrahydro-2H-pyran-2-yl structures, have shown promise in inhibiting Mycobacterium tuberculosis. These compounds are notable for their antimicrobial activity and potential use in treating tuberculosis (Jeankumar et al., 2013).
Insecticidal Properties
Derivatives synthesized from compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which might involve pyrrole and tetrahydro-2H-pyran components, have been investigated for their insecticidal properties, specifically against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the synthesis of compounds like trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl) ethyl]-2H-pyran-2-ones and their dihydroxy acids, often involves the functionalization of pyrrole and tetrahydro-2H-pyran derivatives. These compounds are significant in the development of new drugs, particularly as enzyme inhibitors (Roth et al., 1991).
Synthesis of Polysubstituted 4H-Pyran Derivatives
The microwave-assisted synthesis of new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles showcases the utility of pyrrole derivatives in synthesizing polysubstituted pyran compounds. These derivatives have applications in anticancer research (Hadiyal et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(19-9-14-23-17-7-12-22-13-8-17)15-3-5-16(6-4-15)20-10-1-2-11-20/h1-6,10-11,17H,7-9,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJIJUSUWWACRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
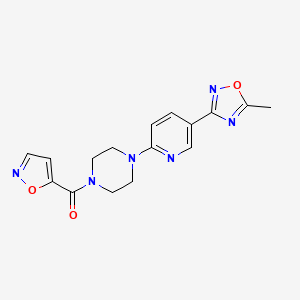
![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)
![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)
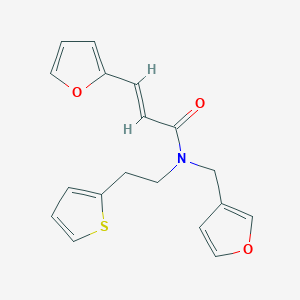

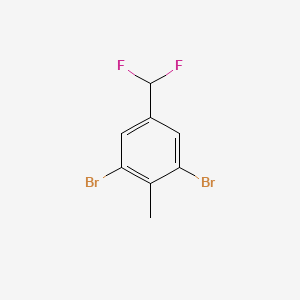

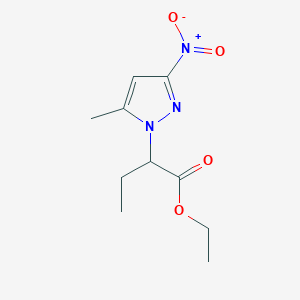
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)
